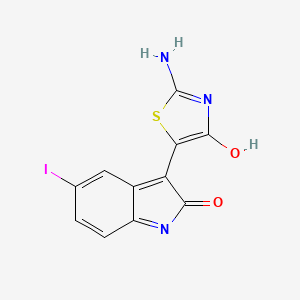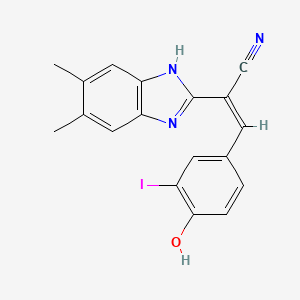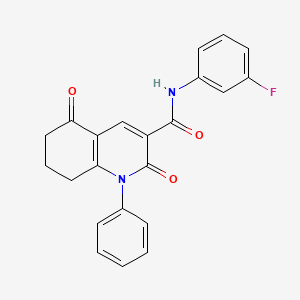
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one, also known as ITIO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and bacterial cell membrane synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and dihydrofolate reductase, an enzyme involved in folic acid metabolism. This compound has also been shown to disrupt bacterial cell membrane synthesis by inhibiting the activity of enzymes involved in lipid synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
In bacteria, this compound has been shown to disrupt the bacterial cell membrane, leading to cell death. This compound has also been shown to inhibit bacterial growth and biofilm formation, which is important in preventing bacterial infections.
実験室実験の利点と制限
One advantage of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. This compound has also been shown to have low toxicity, which is important in laboratory experiments.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments. This compound has also been shown to have limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one research. One area of research is in the development of this compound derivatives that have improved solubility and bioavailability. Another area of research is in the optimization of this compound use in cancer treatment and bacterial infections. This compound has also been shown to have potential applications in the field of nanotechnology, where it can be used in the synthesis of nanoparticles. Overall, this compound has shown great promise in a variety of scientific fields and is an area of active research.
合成法
The synthesis of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one involves the reaction of 5-iodo-1,3-dihydro-2H-indol-2-one with thiosemicarbazide in the presence of acetic acid. The reaction results in the formation of this compound, which is a yellow crystalline solid. The purity of this compound can be increased by recrystallization from ethanol.
科学的研究の応用
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the growth of cancer cells and inducing cell death.
Another area of research for this compound is in the field of antimicrobial activity. This compound has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. This compound works by disrupting the bacterial cell membrane and inhibiting bacterial growth.
特性
IUPAC Name |
3-(2-amino-4-hydroxy-1,3-thiazol-5-yl)-5-iodoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6IN3O2S/c12-4-1-2-6-5(3-4)7(9(16)14-6)8-10(17)15-11(13)18-8/h1-3,17H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBIALSDPDWHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1I)C3=C(N=C(S3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)

![ethyl 4-{[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6027108.png)

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6027132.png)
![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)
![1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)
![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
![4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)